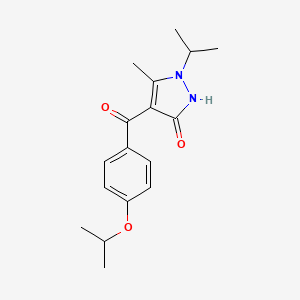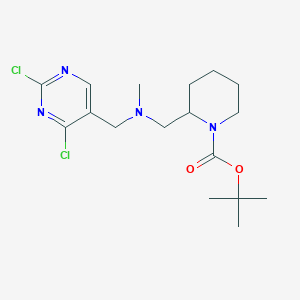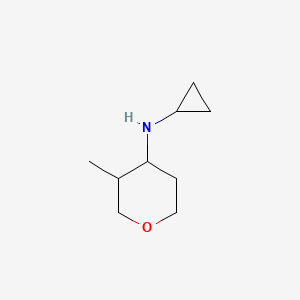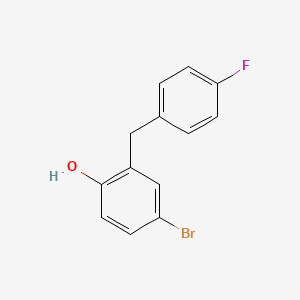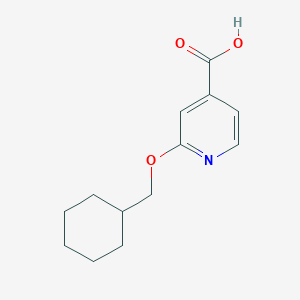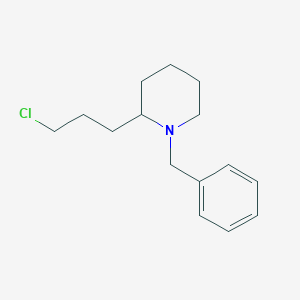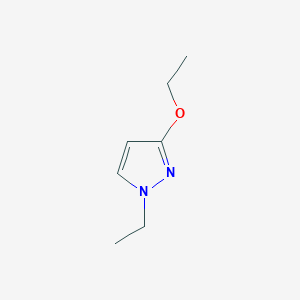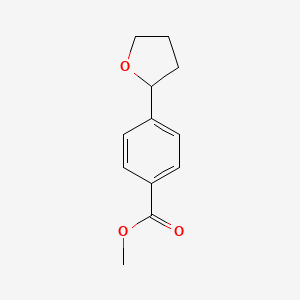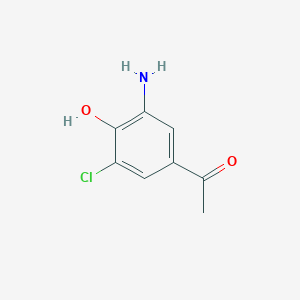
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetophenone, featuring an amino group, a chloro substituent, and a hydroxy group on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-chlorophenol.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: The amino and hydroxy groups activate the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The hydroxy group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Nitration: Nitro derivatives.
Halogenation: Halogenated derivatives.
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone involves its interaction with biological targets such as enzymes and receptors. The amino and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes, modulating their activity. The chloro substituent can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the amino and chloro substituents, making it less reactive in electrophilic aromatic substitution reactions.
4-Hydroxyacetophenone: Has a hydroxy group at the para position, leading to different reactivity and applications.
2-Bromo-1-(4-isobutylphenyl)ethanone:
Uniqueness
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone is unique due to the presence of both electron-donating (amino and hydroxy) and electron-withdrawing (chloro) groups on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
1-(3-amino-5-chloro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,10H2,1H3 |
Clave InChI |
WTNJTMBAHPDKQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



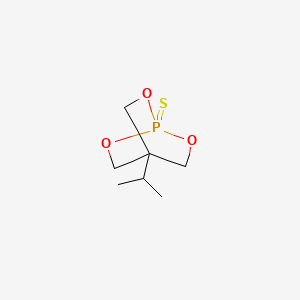

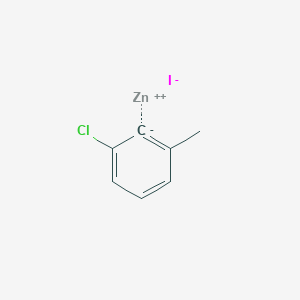
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
